Piperocaine hydrochloride

Description

The exact mass of the compound this compound is 297.1495567 g/mol and the complexity rating of the compound is 274. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

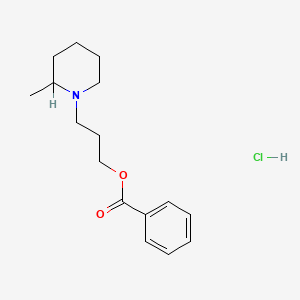

3-(2-methylpiperidin-1-yl)propyl benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-14-8-5-6-11-17(14)12-7-13-19-16(18)15-9-3-2-4-10-15;/h2-4,9-10,14H,5-8,11-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSGQNYQJIUMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCCOC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32248-37-6 (Parent) | |

| Record name | Piperocaine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046709 | |

| Record name | Piperocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24561-10-2, 533-28-8 | |

| Record name | Piperocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24561-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperocaine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024561102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-METHYLPIPERIDINO)-PROPYL BENZOATE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPEROCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2RH0XR1MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Scientific Lineage of Piperocaine Hydrochloride

Early Synthetic Anesthetics and Context of Discovery

The story of synthetic local anesthetics begins with the prohibitive toxicity and addictive nature of cocaine, the first local anesthetic discovered in the 1880s. nih.govmedscape.com The undesirable side effects of cocaine spurred a dedicated search for safer alternatives. nih.govijhns.com This quest led to the synthesis of a series of new amino ester local anesthetics between 1891 and 1930, including tropocaine, eucaine, holocaine, orthoform, benzocaine, and tetracaine. nih.gov Procaine (B135), synthesized in 1904 by Alfred Einhorn, was a significant breakthrough and became a widely used local anesthetic for over four decades. medscape.comsciencemuseum.org.ukresearchgate.net

It was within this dynamic environment of chemical exploration that piperocaine (B86926), also known as Metycaine, was developed in the 1920s. wikipedia.orgcontaminantdb.ca The primary goal of researchers during this era was to create compounds that retained the anesthetic properties of cocaine but without its adverse systemic effects. aneskey.com The development of piperocaine and other synthetic anesthetics was largely concentrated in Germany between 1900 and 1930. aneskey.com

Pioneering Research and Patent Literature in Ester-Type Compounds

Piperocaine hydrochloride is chemically classified as an ester-type local anesthetic. ontosight.ai This classification is based on the ester linkage connecting the aromatic portion and the intermediate chain of the molecule. nysora.com The pioneering work in this field focused on modifying the structure of cocaine, which is itself a benzoic acid ester. nih.gov This led to the synthesis of numerous compounds that were essentially benzoic acid ester derivatives. nih.gov

The synthesis of piperocaine involves the alkylation of 3-chloropropyl benzoate (B1203000) with 2-methylpiperidine (B94953) (also known as pipicoline). wikipedia.org A key patent related to piperocaine was granted to Samuel M. McElvain in 1930. wikipedia.org Research by McElvain in 1927 detailed the synthesis of substituted piperidine-alkyl benzoates and para-aminobenzoates, contributing to the foundational knowledge of this class of compounds. wikipedia.org The general chemical structure of these ester-type local anesthetics consists of an aromatic portion, an intermediate ester chain, and an amine portion. nih.gov

Evolution and Positioning within the Local Anesthetic Class

This compound established its position as a local anesthetic used for infiltration and nerve blocks. wikipedia.orgcontaminantdb.ca It belongs to the amino ester group of local anesthetics, which are characterized by a relatively rapid onset of action. ontosight.ai

The development of local anesthetics saw a significant shift with the synthesis of lidocaine (B1675312) in 1943, an amide-type anesthetic. nih.govwikipedia.org Amide anesthetics offered advantages over esters, including greater stability and a lower potential for allergic reactions, as esters like procaine are metabolized to para-aminobenzoic acid (PABA), a known allergen. aneskey.comnysora.com While amide-based anesthetics now dominate contemporary practice, ester-based agents like piperocaine remain relevant for specific applications. researchgate.net

The evolution of local anesthetics can be seen as a progression from naturally occurring substances to scientifically designed synthetic compounds with improved properties. The journey from cocaine to a diverse array of synthetic esters and amides reflects a continuous effort to enhance efficacy and patient safety in pain management.

Chemical Synthesis and Transformational Studies

Established Synthetic Pathways for Piperocaine (B86926) Hydrochloride

The primary and most well-documented synthetic route to piperocaine hydrochloride is a straightforward process rooted in classical organic chemistry principles. The synthesis fundamentally involves the reaction between two key precursors: 3-chloropropyl benzoate (B1203000) and 2-methylpiperidine (B94953), which is also known by its common name, pipicoline.

Alkylation Reactions in Piperocaine Synthesis

The core of piperocaine synthesis is a nucleophilic substitution reaction, specifically an N-alkylation. In this key step, the nitrogen atom of the 2-methylpiperidine ring acts as a nucleophile, attacking the electrophilic carbon atom of the chloropropyl chain in 3-chloropropyl benzoate. This reaction displaces the chloride leaving group and forms a new carbon-nitrogen bond, yielding the tertiary amine structure of piperocaine.

To facilitate this transformation, the reaction is typically carried out in the presence of a base and a suitable solvent. The base serves to deprotonate the secondary amine, increasing its nucleophilicity, or to neutralize the hydrogen chloride that may be formed during the reaction. The choice of solvent is critical for ensuring that the reactants are adequately dissolved and for optimizing the reaction temperature. Industrial production methods focus on refining these conditions to maximize the yield and purity of the final product.

Table 1: Key Reaction Components in Piperocaine Synthesis

| Role | Compound Name | Chemical Structure |

|---|---|---|

| Precursor 1 | 3-Chloropropyl benzoate | C₁₀H₁₁ClO₂ |

| Precursor 2 | 2-Methylpiperidine (Pipicoline) | C₆H₁₃N |

| Product (Base) | Piperocaine | C₁₆H₂₃NO₂ |

Characterization of Synthetic Intermediates and Final Products

The validation of the chemical structure and purity of the synthetic intermediates and the final this compound product is achieved through a combination of spectroscopic and chromatographic methods. These analytical techniques are essential for confirming the identity and quality of the compound.

Standard characterization methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environments of all hydrogen and carbon atoms in the molecule. medkoo.com Reference spectra for this compound are available in spectral databases. nih.gov

Mass Spectrometry (MS) : MS is employed to corroborate the molecular weight of the compound. For piperocaine, GC-MS data show characteristic fragmentation patterns that can be used for identification. nih.gov

Infrared (IR) Spectroscopy : FTIR spectroscopy helps to identify the functional groups present in the molecule, such as the ester carbonyl group and the aromatic ring. A reference FTIR spectrum for this compound is available. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is a standard method for assessing the purity of the final product by comparing its retention time against a certified reference standard.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Data | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₄ClNO₂ | nih.gov |

| Molecular Weight | 297.82 g/mol | nih.gov |

| Appearance | White crystalline powder | |

| Melting Point | 167–169°C | |

| ¹H NMR | Reference spectra available | nih.gov |

| IR Spectrum | Reference spectra available (KBr Wafer) | nih.gov |

Investigation of Chemical Reactivity and Degradation Pathways

This compound, like other ester-type anesthetics, is susceptible to various chemical reactions and degradation processes. Its stability is influenced by factors such as pH, temperature, and light.

Hydrolysis : The ester linkage in piperocaine is the most reactive site for degradation. It undergoes hydrolysis under both acidic and basic conditions.

Acidic Hydrolysis : In the presence of acid and water, piperocaine hydrolyzes to yield benzoic acid and 3-(2-methylpiperidin-1-yl)propan-1-ol.

Basic Hydrolysis : Under basic conditions, it hydrolyzes to form a benzoate salt (e.g., sodium benzoate) and the same amino alcohol. The hydrolysis process has been shown to follow first-order kinetics, with a reported half-life of 12 hours under simulated physiological conditions (pH 7.4). Degradation is significantly accelerated in alkaline environments (pH > 9).

Oxidation and Reduction :

Oxidation : The piperidine (B6355638) and ester components of the molecule can be oxidized. Exposure to light can induce photooxidation, leading to the formation of N-oxide byproducts.

Reduction : The ester group is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding 3-(2-methylpiperidin-1-yl)propan-1-ol and benzyl (B1604629) alcohol. Catalytic hydrogenation (e.g., with H₂/Pd) can saturate the aromatic benzene (B151609) ring to form cyclohexane-carboxylate derivatives.

Thermal Degradation : Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions. Studies on similar heterocyclic amines, such as piperazine (B1678402), show that thermal degradation can occur at temperatures above 135°C. utexas.edu For local anesthetics in general, thermal analysis using techniques like thermogravimetry (TG) can reveal the temperatures at which mass loss and decomposition occur. researchgate.net

Table 3: Summary of Piperocaine Reactivity and Degradation

| Reaction Type | Reagents/Conditions | Primary Products | Source |

|---|---|---|---|

| Acidic Hydrolysis | HCl / H₂O | Benzoic acid, 3-(2-methylpiperidin-1-yl)propan-1-ol | |

| Basic Hydrolysis | NaOH / H₂O | Sodium benzoate, 3-(2-methylpiperidin-1-yl)propan-1-ol | |

| Oxidation | Air / Light | N-Oxide byproducts | |

| Reduction | LiAlH₄ | 3-(2-methylpiperidin-1-yl)propan-1-ol, Benzyl alcohol |

Advanced Synthetic Strategies for Structural Analogs

The development of structural analogs of local anesthetics like piperocaine is a key area of medicinal chemistry research, aimed at enhancing desired properties or reducing unwanted effects. Strategies often focus on modifying the three main components of the anesthetic molecule: the aromatic ring, the ester or amide linker, and the terminal amine group.

Modification of the Amine Group : Replacing the 2-methylpiperidine ring with other cyclic amines is a common strategy. For instance, in the development of ropivacaine (B1680718) analogs, different substituents were used to replace the alkyl group on the piperidine ring to modulate activity. google.com The use of piperidine analogues, including spirocyclic, fused, and bridged systems, can advantageously alter pharmacokinetic properties such as lipophilicity and metabolic stability. utexas.eduncats.io

Modification of the Aromatic Ring : Altering the substituents on the benzoate ring can significantly impact the compound's properties. In the synthesis of analogs of other local anesthetics, methyl groups on the phenyl ring have been replaced with trifluoromethyl (CF₃) or halogen atoms (e.g., chlorine) to influence potency and duration of action. google.comunodc.org Introducing fluorine into the benzoyl moiety of piperidine derivatives has been explored to increase bioavailability and metabolic stability. researchgate.net

Bioisosteric Replacement : The principle of bioisosterism is often applied, where one functional group is replaced by another with similar physical or chemical properties. This can involve replacing the ester linkage with a more stable amide linkage, which is a defining difference between ester-type and amide-type anesthetics. While this creates a different class of drug, the synthetic goal is to improve stability against hydrolysis by plasma esterases. unodc.org

These advanced strategies allow for the fine-tuning of the molecular structure to create new chemical entities with potentially improved pharmacological profiles.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Methylpiperidine |

| 3-(2-methylpiperidin-1-yl)propan-1-ol |

| 3-Chloropropyl benzoate |

| Benzyl alcohol |

| Benzoic acid |

| Lithium aluminum hydride |

| Piperocaine |

| This compound |

| Ropivacaine |

Molecular Mechanisms of Action and Receptor Interactions

Voltage-Gated Sodium Channel Modulation

A primary mechanism of action for piperocaine (B86926) hydrochloride involves its interaction with voltage-gated sodium channels (VGSCs). These channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. By modulating the function of these channels, piperocaine hydrochloride can significantly alter neuronal activity.

Local anesthetics, the class of drugs to which piperocaine belongs, are known to exhibit a state-dependent blockade of VGSCs. This means their affinity for the channel is highest when the channel is in the open or inactivated state, as opposed to the resting state. This property is central to the "modulated receptor hypothesis," which posits that the drug binds to a specific receptor site within the channel pore. The binding of the anesthetic molecule physically obstructs the passage of sodium ions, thereby inhibiting the rapid influx of sodium that is necessary for the depolarization phase of an action potential.

This compound, as a cationic anesthetic, is believed to access its binding site from the intracellular side of the neuronal membrane. Once protonated, it can enter the open channel pore and physically occlude it. This direct "plugging" of the permeation pathway is a key mechanism for inhibiting sodium ion influx.

While specific research on this compound's interaction with particular VGSC subunits is limited, general knowledge of local anesthetic binding sites provides a strong inferential basis. Studies on other local anesthetics have identified critical amino acid residues within the S6 transmembrane segments of domains I, III, and IV of the α-subunit as forming the receptor site. A highly conserved phenylalanine residue in the S6 segment of domain IV is considered a particularly important interaction point for many local anesthetics. It is highly probable that the aromatic portion of the piperocaine molecule interacts with this or similar hydrophobic residues within the channel pore, while the cationic amine head interacts with negatively charged or polar residues. This multi-point interaction contributes to the stability of the drug-receptor complex and the effectiveness of the channel blockade.

Neurotransmitter System Interactions

This compound has been shown to interact with dopamine (B1211576) receptors, though the precise nature of this interaction is complex. Evidence suggests that it may act as a partial modulator, meaning it can exhibit both agonistic and antagonistic properties depending on the specific receptor subtype and the surrounding neurochemical environment. This dual activity can lead to a complex downstream effect on dopaminergic signaling pathways, which are crucial for various neurological functions.

Allosteric and Open-Channel Blockade of the Acetylcholine (B1216132) Receptor-Ion Channel Complex

The nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel, is another important target for this compound. Research on similar local anesthetics indicates that they can modulate nAChR function through multiple mechanisms. One such mechanism is allosteric modulation, where the drug binds to a site on the receptor that is distinct from the acetylcholine binding site. This binding can alter the receptor's conformation, thereby influencing its affinity for acetylcholine or its ability to open the ion channel.

Additionally, this compound can act as an open-channel blocker of the nAChR. In this scenario, the drug enters the channel pore after it has been opened by acetylcholine and physically obstructs the flow of ions. This form of blockade is often voltage-dependent, with the block becoming more pronounced at more negative membrane potentials.

Influence on Cellular Signaling Pathways and Membrane Excitability

Its interactions with dopamine and acetylcholine receptors can trigger a cascade of intracellular signaling events. For instance, modulation of G protein-coupled dopamine receptors can alter the levels of cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. Similarly, by affecting the influx of cations through nAChRs, piperocaine can influence intracellular calcium levels, another key signaling molecule. These alterations in second messenger systems can have widespread effects on gene expression, protein phosphorylation, and ultimately, neuronal function. The net effect of these molecular interactions is a depression of neuronal activity and a reduction in the excitability of the cell membrane.

Structure Activity Relationships Sar in Piperocaine Hydrochloride and Analogs

Correlative Analysis of Chemical Structure and Pharmacological Activity

The anesthetic activity of piperocaine (B86926) and its analogs is a direct consequence of the physicochemical properties endowed by its three structural components.

The Aromatic Moiety: This lipophilic part, a benzoate (B1203000) group in piperocaine, is essential for the molecule's ability to penetrate the lipid-rich neuronal membrane to reach its site of action on the voltage-gated sodium channels. nih.gov The hydrophobicity of this aromatic ring is a primary determinant of anesthetic potency. mhmedical.comaneskey.com Generally, increasing the lipophilicity enhances the drug's ability to partition into the nerve membrane, thereby increasing its potency. mhmedical.comnih.gov

The Intermediate Linker: Piperocaine possesses an ester linkage connecting the aromatic ring to the amino alcohol portion. ontosight.aidrugfuture.com This ester bond is susceptible to hydrolysis by plasma esterases, which contributes to a relatively shorter duration of action compared to amide-type local anesthetics. basicmedicalkey.commhmedical.com The length and branching of this intermediate chain can also influence both the potency and the rate of metabolism. nih.gov

The Amine Moiety: The hydrophilic tertiary amine, a 2-methylpiperidine (B94953) group in piperocaine, is crucial for the molecule's water solubility and its ability to exist in both a charged (cationic) and uncharged (base) form. nih.govdrugfuture.com The uncharged base is lipid-soluble and can cross the nerve membrane, while the intracellularly formed cation is the primary form that binds to and blocks the sodium channel. nih.govaneskey.com The pKa of this amine group influences the onset of action, as it determines the proportion of the molecule in the uncharged form at physiological pH. nih.govaneskey.com

The following table provides a correlative analysis of the structural components and their influence on pharmacological activity:

| Structural Component | Physicochemical Property | Influence on Pharmacological Activity |

| Aromatic Moiety (Benzoate) | Lipophilicity | Essential for membrane penetration and potency. mhmedical.comnih.gov |

| Intermediate Linker (Ester) | Susceptibility to hydrolysis | Determines metabolic pathway and duration of action. basicmedicalkey.commhmedical.com |

| Amine Moiety (2-Methylpiperidine) | pKa, Hydrophilicity | Governs water solubility, onset of action, and receptor binding. nih.govaneskey.com |

Impact of Aromatic, Linker, and Amine Moiety Variations on Receptor Binding

The interaction of piperocaine and its analogs with the voltage-gated sodium channel is a highly specific process influenced by the structural nuances of each molecular segment.

Aromatic Moiety Variations: Modifications to the aromatic ring, such as the addition of substituents, can significantly impact receptor binding by altering the molecule's lipophilicity and electronic distribution. nih.gov These changes can affect how the drug partitions into the nerve membrane and its affinity for the hydrophobic binding site within the sodium channel. mhmedical.com

Linker Moiety Variations: The nature and length of the linker chain are critical for the proper orientation of the aromatic and amine groups within the sodium channel's binding pocket. ahajournals.org Studies on local anesthetics have shown that variations in the linker can alter the potency and kinetics of channel block. ahajournals.org While piperocaine is an ester, a switch to an amide linkage, as seen in drugs like lidocaine (B1675312), generally results in a longer duration of action due to greater resistance to metabolic hydrolysis. basicmedicalkey.commhmedical.com

Amine Moiety Variations: The tertiary amine group, which becomes protonated intracellularly, is believed to interact directly with amino acid residues within the pore of the sodium channel. nih.gov The size and chemical nature of the substituents on the amine nitrogen can affect the affinity and accessibility of this binding site. Increasing the size of these alkyl groups can enhance hydrophobicity and, consequently, potency. aneskey.com

The table below summarizes the general impact of these variations on receptor binding and anesthetic properties.

| Moiety Variation | General Impact on Receptor Binding and Anesthetic Properties |

| Increased Aromatic Lipophilicity | Enhanced partitioning into the membrane and potentially higher affinity for the receptor, leading to increased potency. mhmedical.comnih.gov |

| Ester to Amide Linker | Increased stability against hydrolysis, resulting in a longer duration of receptor binding and action. basicmedicalkey.commhmedical.com |

| Increased N-Alkyl Substituent Size | Increased hydrophobicity and potency, though excessively large groups may sterically hinder receptor binding. aneskey.com |

Conformational Analysis and Molecular Recognition Dynamics

The three-dimensional conformation of piperocaine is a key factor in its ability to effectively recognize and bind to its target sodium channel. The flexible linker allows the molecule to adopt various shapes, but a specific conformation is likely preferred for optimal binding.

The process of molecular recognition begins with the partitioning of the uncharged piperocaine molecule into the neuronal membrane. nih.gov Once in the intracellular environment, it re-equilibrates, and the resulting cation binds to its receptor site within the sodium channel pore. nih.govfrontiersin.org This binding is a dynamic process involving non-covalent interactions such as electrostatic forces and hydrophobic interactions between the drug and the channel protein. mhmedical.com The channel's state (resting, open, or inactivated) also influences the binding affinity, a phenomenon known as the "modulated receptor" model. aneskey.comfrontiersin.org The flexibility of the linker is crucial for allowing the molecule to adapt its conformation to fit within the binding site, and the kinetics of this binding and unbinding process dictate the drug's pharmacological characteristics. basicmedicalkey.comahajournals.org

Design Principles for Modulating Potency and Selectivity within the Ester Class

The knowledge gleaned from SAR studies provides a foundation for the rational design of novel ester-type local anesthetics with enhanced potency and selectivity.

Modulating Potency: Potency is closely tied to the lipophilicity of the molecule. mhmedical.comnih.gov Therefore, a primary design strategy involves optimizing the hydrophobicity of the aromatic ring and the amine substituents to achieve a balance that favors membrane partitioning without compromising water solubility. aneskey.com Additionally, introducing functional groups that can form stronger interactions with the receptor site can enhance binding affinity and, thus, potency.

Modulating Selectivity: Achieving selectivity, for instance, between sensory and motor nerve fibers, is a more complex challenge. One approach involves exploiting subtle differences in the sodium channel isoforms expressed in different nerve types. By fine-tuning the size and shape of the anesthetic molecule, it may be possible to create a compound that fits preferentially into the binding site of a specific channel subtype. Altering the pKa of the amine group can also influence the drug's activity in different physiological pH environments, potentially offering another avenue for selectivity. nih.gov

The following table outlines key design principles for ester-class local anesthetics.

| Design Principle | Target Moiety | Desired Outcome |

| Optimize Lipophilicity | Aromatic Ring, Amine Group | Increased Potency mhmedical.comaneskey.comnih.gov |

| Enhance Receptor Interaction | Entire Molecule | Increased Potency and Affinity mhmedical.com |

| Modify Linker Chain | Intermediate Linker | Altered Duration of Action and Metabolism nih.govbasicmedicalkey.com |

| Fine-tune Molecular Geometry | Entire Molecule | Potential for Improved Selectivity ahajournals.org |

| Adjust pKa | Amine Group | Modified Onset of Action and pH-dependent activity nih.govaneskey.com |

Pharmacokinetic and Biotransformation Dynamics Non Clinical Investigations

Enzymatic Hydrolysis Mechanisms in Biological Systems

Piperocaine (B86926), as an ester-type local anesthetic, undergoes rapid hydrolysis in biological systems, primarily mediated by plasma enzymes. nih.govjaypeedigital.com The principal enzyme responsible for this biotransformation is serum cholinesterase (pseudocholinesterase). slideshare.netcambridge.org

Research indicates that the hydrolysis of piperocaine follows first-order kinetics. Under simulated physiological conditions (pH 7.4), the compound demonstrates a half-life of approximately 12 hours. The rate of this enzymatic breakdown is notably swift; human serum cholinesterase has been found to hydrolyze piperocaine at a rate significantly faster than that of another common ester-type anesthetic, procaine (B135).

Elucidation of Non-Clinical Metabolic Pathways

The primary metabolic pathway for piperocaine in non-clinical investigations is the cleavage of its ester bond through hydrolysis. nih.gov This reaction breaks the molecule into its constituent alcohol and carboxylic acid components.

The hydrolysis can be summarized as follows:

Acidic Hydrolysis : In an acidic environment, piperocaine breaks down to yield benzoic acid and 3-(2-methylpiperidin-1-yl)propan-1-ol.

Basic Hydrolysis : Under basic conditions, the reaction produces sodium benzoate (B1203000) and the same alcohol, 3-(2-methylpiperidin-1-yl)propan-1-ol.

This hydrolytic pathway is the main route of detoxification and inactivation of the compound in the body.

Identification and Structural Characterization of Metabolites

Non-clinical studies have identified the primary metabolites resulting from the hydrolysis of piperocaine. These metabolites are structurally distinct from the parent compound.

The identified metabolites are:

Benzoic Acid : A simple aromatic carboxylic acid.

3-(2-methylpiperidin-1-yl)propan-1-ol : An amino alcohol derivative.

The structures of these metabolites are well-defined, confirming the hydrolytic cleavage of the ester linkage in the parent piperocaine molecule.

Comparative Biotransformation Profiles with Related Local Anesthetics

The biotransformation of piperocaine shows distinct differences when compared to other ester-type local anesthetics like procaine and tetracaine. While all are substrates for serum cholinesterase, the efficiency of the enzyme varies for each.

Studies show that human serum cholinesterase hydrolyzes piperocaine approximately 400 times faster than it does procaine. However, procaine exhibits a significantly higher affinity for the enzyme (a 220-fold greater affinity) than piperocaine. In contrast, tetracaine, another potent ester anesthetic, is hydrolyzed more slowly than piperocaine. Amide-linked local anesthetics, such as lidocaine (B1675312), follow a different metabolic route, undergoing biotransformation primarily in the liver by microsomal enzymes rather than plasma hydrolysis. nih.govjaypeedigital.com

| Compound | Relative Hydrolysis Rate | Enzyme Affinity |

|---|---|---|

| Piperocaine | Faster than Procaine | Moderate |

| Procaine | Reference Rate (1.0) | High (reportedly 220x greater than Piperocaine) |

| Tetracaine | Slower than Piperocaine | High |

Analytical Chemistry Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of piperocaine (B86926) hydrochloride, enabling its separation from other substances and precise quantification. High-performance liquid chromatography (HPLC) is a primary technique for this purpose. biomedres.us

High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly in reverse-phase mode, are widely used for the analysis of local anesthetics like piperocaine. sielc.com These methods offer high resolution and sensitivity for separating and quantifying the active pharmaceutical ingredient (API). A typical HPLC setup for piperocaine hydrochloride analysis might involve a C8 or C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.comresearchgate.net UV detection is commonly employed for quantification, with the wavelength set to an absorbance maximum for piperocaine to ensure optimal sensitivity. For instance, a method for a similar local anesthetic, proparacaine (B1679620), utilized a Bondesil C8 column with a mobile phase of acetonitrile and sodium dihydrogen phosphate (B84403) buffer (pH 3.0) at a flow rate of 1.2 mL/min, with detection at 220 nm. researchgate.net While specific retention times are method-dependent, they are critical for the identification and quantification of piperocaine in a given sample.

To ensure the accuracy and reliability of quantification, certified reference materials of this compound are used for calibration and control. lgcstandards.comlgcstandards.com Validation of HPLC methods for piperocaine analysis would typically include establishing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ), in line with regulatory guidelines.

| Parameter | Typical Value/Range | Source |

| Column | C8 or C18 | researchgate.net |

| Mobile Phase | Acetonitrile/Phosphate Buffer | sielc.comresearchgate.net |

| Detection | UV Spectroscopy | |

| Wavelength | 220 nm (example) | researchgate.net |

| Flow Rate | 1.0 - 1.2 mL/min (example) | researchgate.net |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. These methods provide detailed information about the molecule's atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of this compound. semanticscholar.orghyphadiscovery.com ¹H NMR provides information about the different types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon framework of the molecule. semanticscholar.org The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectra allow for the complete assignment of the molecule's structure. hyphadiscovery.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns. This information corroborates the molecular formula and provides further structural evidence. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable as they combine the separation power of chromatography with the identification capabilities of mass spectrometry. biomedres.usnih.gov The exact mass of this compound has been determined to be 297.1496 Da. lgcstandards.comlgcstandards.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. nih.gov The IR spectrum shows characteristic absorption bands corresponding to the ester carbonyl group, the aromatic ring, and the amine group, providing a molecular fingerprint of the compound. nih.gov

| Spectroscopic Technique | Information Provided | Source |

| ¹H and ¹³C NMR | Detailed structural information, proton and carbon environments. | semanticscholar.org |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups. | nih.gov |

Development of Stability-Indicating Assays

Stability-indicating assay methods are crucial for determining the shelf-life and storage conditions of this compound. These assays are designed to separate the intact drug from its potential degradation products, allowing for an accurate assessment of the drug's stability over time and under various environmental conditions. nih.gov

The development of such an assay typically involves subjecting this compound to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, such as heat, light, humidity, and acidic and basic environments. researchgate.netoup.com For instance, studies on the related compound proparacaine hydrochloride showed degradation under hydrolytic (acidic, basic, and neutral) conditions, while it remained stable under oxidative, dry heat, and photolytic stress. researchgate.netoup.com this compound is known to undergo rapid degradation in alkaline media (pH > 9) and accelerated hydrolysis at temperatures above 40°C. Photooxidation can also lead to the formation of N-oxide byproducts.

An HPLC method is then developed and validated to resolve the parent drug from any degradation products that are formed. nih.gov This allows for the specific quantification of the remaining active drug, providing a clear indication of its stability. google.com

| Stress Condition | Potential Degradation | Source |

| Alkaline pH (>9) | Rapid degradation | |

| Elevated Temperature (>40°C) | Accelerated hydrolysis | |

| Light Exposure | Photooxidation (N-oxide formation) | |

| Hydrolysis (Acidic, Basic, Neutral) | Formation of degradation products | researchgate.netoup.com |

Advanced Analytical Approaches for Impurity Profiling

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. biomedres.usnih.govmedwinpublishers.comrroij.com This is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final product. nih.gov For this compound, impurities can arise from the synthesis process (process-related impurities) or from degradation of the drug substance. biomedres.us

Advanced analytical techniques, particularly hyphenated methods, are employed for comprehensive impurity profiling. biomedres.usrroij.comijprajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for impurity profiling. biomedres.us It combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. This allows for the detection, identification, and quantification of impurities, even at trace levels. ijprajournal.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, facilitating the determination of the elemental composition of unknown impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a suitable technique. semanticscholar.org It allows for the separation and identification of these compounds based on their retention times and mass spectra. semanticscholar.org

The identification of impurities often involves a combination of techniques. For example, after initial detection by LC-MS, an impurity might be isolated using preparative HPLC. Its structure can then be definitively elucidated using NMR spectroscopy and other spectroscopic methods. semanticscholar.orgnih.gov For instance, in the analysis of proparacaine hydrochloride, process-related impurities were detected by HPLC, and their structures were proposed based on LC-HRMS data and subsequently confirmed by synthesis and further spectral analysis, including NMR and IR. nih.gov

| Analytical Technique | Application in Impurity Profiling | Source |

| LC-MS / LC-HRMS | Detection, identification, and quantification of non-volatile impurities. | biomedres.usnih.gov |

| GC-MS | Identification of volatile impurities. | semanticscholar.org |

| Preparative HPLC | Isolation of impurities for further characterization. | nih.gov |

| NMR Spectroscopy | Definitive structural elucidation of isolated impurities. | semanticscholar.orgnih.gov |

Theoretical and Research Applications of Piperocaine Hydrochloride

Utility as a Model Compound in Biophysical and Biochemical Studies

Piperocaine (B86926) hydrochloride serves as a valuable model compound in both biophysical and biochemical research, primarily due to its well-defined chemical structure and its interaction with biological macromolecules. Its ester linkage and its ability to interact with ion channels make it an ideal candidate for studying fundamental biological processes.

Researchers have utilized Piperocaine in studies involving ester hydrolysis, a crucial reaction in understanding drug metabolism and enzyme kinetics. Its structure, containing a benzoate (B1203000) ester group, allows for the investigation of enzymatic and non-enzymatic cleavage, providing insights into the stability and breakdown of ester-type drugs.

Furthermore, its role as a sodium channel blocker makes it a model for investigating the biophysics of membrane proteins. ncats.io By studying how Piperocaine interacts with these channels, scientists can elucidate the structural and functional aspects of ion channel gating and modulation. These studies contribute to a deeper understanding of membrane potential, nerve conduction, and the molecular basis of anesthesia.

Investigation of Ion Channel Physiology and Neurotransmission Principles

Piperocaine hydrochloride has been instrumental in the investigation of ion channel physiology and the fundamental principles of neurotransmission. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane. ontosight.aiontosight.ai This inhibition prevents the influx of sodium ions, a critical step for the depolarization of the nerve membrane and the subsequent initiation and propagation of action potentials. ontosight.ai The study of this blockade provides a clear model for how interruption of ion flow leads to the cessation of nerve signaling.

Research has revealed that Piperocaine's interaction with ion channels can be complex. For instance, studies on the acetylcholine (B1216132) receptor-ion channel complex have shown that Piperocaine exhibits a dual mechanism of action. nih.gov It not only physically blocks the open ion channel in a voltage-dependent manner but also interacts with a secondary allosteric site on the receptor, causing a time- and concentration-dependent depression of the endplate current. This dual action highlights the multifaceted ways in which pharmacological agents can modulate the function of ligand-gated ion channels, which are crucial for synaptic transmission.

The table below summarizes key research findings on this compound's interaction with ion channels.

| Research Area | Key Findings | Implication for Research |

| Voltage-Gated Sodium Channels | Inhibits sodium influx through voltage-gated sodium channels on neuronal membranes. | Provides a model for understanding the mechanism of nerve conduction blockade and the structure-function relationship of sodium channels. |

| Acetylcholine Receptor-Ion Channel | Exhibits dual binding mechanisms: open-channel blockade and allosteric modulation. | Elucidates complex drug-receptor interactions and the modulation of ligand-gated ion channels involved in neurotransmission. nih.gov |

| Action Potential Dynamics | Prevents the initiation and conduction of nerve impulses by blocking the necessary ion flow. ontosight.ai | Helps in studying the fundamental requirements for action potential generation and propagation in excitable cells. nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

Contributions to the Study of Azaheterocycle Derivatives as Pharmacological Tools

Piperocaine is a derivative of piperidine (B6355638), which belongs to the broad class of compounds known as azaheterocycles. nih.govwikipedia.org The study of Piperocaine contributes to the wider understanding of azaheterocycle derivatives as versatile pharmacological tools. These compounds, which include piperidine and piperazine (B1678402) derivatives, are of significant interest due to their membrane-stabilizing actions, which stem from their influence on ion channels. clinmedkaz.org

Research into piperidine derivatives has demonstrated a range of pharmacological activities, including pronounced local anesthetic and antiarrhythmic effects. clinmedkaz.orgclinmedkaz.org Piperocaine serves as a classic example, embodying the local anesthetic properties characteristic of this chemical family. The exploration of its structure-activity relationship helps researchers to design and synthesize new azaheterocycle derivatives with potentially improved or novel therapeutic effects. clinmedkaz.org The versatile binding properties of the piperidine and piperazine structures allow them to be adapted as ligands for a variety of biological targets, extending their potential use to treatments for the central nervous system and other areas. clinmedkaz.org

Insights into General Anesthetic Mechanism Theory

The study of this compound's mechanism of action contributes to the broader understanding of general anesthetic theories. Historically, the "membrane expansion theory" (or lipid theory) was a prominent hypothesis, suggesting that anesthetic agents dissolve in the lipid bilayer of the neuronal cell membrane, causing it to expand and physically obstruct ion channels. ukzn.ac.zamedscape.com This theory, proposed by Meyer and Overton, correlated the potency of anesthetics with their lipid solubility. mdpi.com

However, modern research has largely shifted focus to the "specific receptor theory," which posits that anesthetic molecules bind to specific sites on membrane proteins, particularly ion channels. ukzn.ac.zamedscape.com Piperocaine's mechanism aligns perfectly with this modern view. Its action is not a non-specific disruption of the membrane but a targeted blockade of voltage-gated sodium channels and modulation of receptors like the nicotinic acetylcholine receptor. ontosight.aincats.io By binding to a specific receptor site on the cytoplasmic side of the sodium channel, it induces a conformational change that inhibits ion flow. medscape.comwikipedia.org

The detailed investigation of how molecules like Piperocaine interact with their protein targets provides strong evidence supporting the specific receptor theory over the more generalized lipid theory. It demonstrates that the anesthetic effect arises from specific, high-affinity interactions with ion channels, which in turn suppresses neuronal excitability. ukzn.ac.za This contributes to the overarching principle that many general and local anesthetics achieve their effects by modulating the function of specific ligand-gated and voltage-gated ion channels within the central nervous system. ukzn.ac.za

Future Research Trajectories and Unexplored Scientific Avenues

Elucidating Novel Molecular Targets Beyond Established Mechanisms

The primary mechanism of action for local anesthetics like piperocaine (B86926) is the blockade of voltage-gated sodium channels, which inhibits the propagation of nerve impulses. However, emerging research suggests that the pharmacological profile of these compounds may be more complex. Future investigations are focused on identifying and characterizing alternative molecular targets that may contribute to both the therapeutic effects and the side-effect profile of piperocaine.

One significant area of interest is the interaction of piperocaine with other types of ion channels. Research has already demonstrated that piperocaine exerts voltage- and time-dependent actions on the ion channel of the acetylcholine (B1216132) receptor, indicating a broader sphere of influence than initially understood wikipedia.org. Further research could explore interactions with other channels implicated in nociception and neuronal excitability, such as:

Potassium (K+) Channels: Certain background potassium channels are known targets for various local anesthetics, and their modulation can significantly impact neuronal resting potential and excitability researchgate.net.

Calcium (Ca2+) Channels: Voltage-gated calcium channels are crucial for neurotransmitter release and neuronal signaling, representing a potential secondary target for local anesthetics nih.gov.

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: These channels are involved in setting neuronal rhythmicity and have been identified as potential targets for novel analgesics nih.goveurekaselect.com.

Identifying these non-canonical targets is crucial. It could explain ancillary effects of the drug and open pathways for developing new analgesics or other therapeutics based on the piperocaine scaffold.

Advanced Computational Modeling for Mechanism Prediction and Drug Design

The advancement of computational chemistry and molecular modeling offers powerful tools to accelerate research into piperocaine hydrochloride. These in silico methods can predict molecular interactions, elucidate mechanisms of action, and guide the rational design of new derivatives with improved pharmacological properties.

Key computational approaches that could be applied include:

| Modeling Technique | Application in Piperocaine Research |

| Molecular Docking | Simulates the binding of piperocaine to the three-dimensional structures of its known sodium channel targets and potential novel targets. This can help predict binding affinity and identify key interacting residues. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of piperocaine derivatives with their biological activity. QSAR can predict the potency of novel analogues before they are synthesized nih.gov. |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Integrates drug-specific data with physiological parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of piperocaine in the body. This can predict drug concentrations in various tissues and optimize dosing strategies in preclinical studies nih.gov. |

By leveraging these computational tools, researchers can build predictive models to screen virtual libraries of piperocaine derivatives, prioritizing the synthesis of compounds with the highest potential for enhanced efficacy or novel activity. This approach significantly reduces the time and resources required in the early stages of drug discovery nih.gov.

Exploration of Stereochemical Influences on a Pharmacological Profile

Piperocaine possesses a chiral center at the 2-position of its methylpiperidine ring, meaning it exists as a mixture of two non-superimposable mirror images called enantiomers: (R)-piperocaine and (S)-piperocaine. Historically, it has been used as a racemic mixture (an equal mixture of both enantiomers). However, modern pharmacology increasingly recognizes that individual enantiomers of a chiral drug can have vastly different pharmacological and toxicological properties nih.govresearchgate.net.

For many local anesthetics, this stereoselectivity is profound. For example, in the case of bupivacaine, the R(+)-enantiomer is significantly more potent in blocking sodium channels but also exhibits greater cardiotoxicity than the S(-)-enantiomer researchgate.nettandfonline.com. This understanding led to the development of single-enantiomer drugs like levobupivacaine and ropivacaine (B1680718), which offer improved safety profiles researchgate.net.

Future research on piperocaine should therefore focus on:

Chiral Separation: Developing methods to isolate the pure (R)- and (S)-enantiomers of piperocaine.

Stereoselective Pharmacological Profiling: Systematically evaluating the potency, efficacy, and toxicity of each individual enantiomer.

Differential Target Interaction: Investigating whether the enantiomers interact differently with both primary and novel molecular targets.

This line of inquiry is essential for determining whether a single-enantiomer version of piperocaine could offer a better therapeutic index than the currently used racemic mixture.

Potential for Derivatization in Chemical Biology Probes

The piperocaine molecule serves as a valuable scaffold for the synthesis of chemical probes—specialized small molecules designed to study the function of proteins and biological pathways nih.govscispace.com. By strategically modifying the structure of piperocaine, researchers can create powerful tools to investigate its molecular targets with high precision.

The development of such probes would involve creating derivatives with specific functionalities:

Affinity Probes: These derivatives incorporate reactive groups that can form a permanent (covalent) bond with the target protein upon binding, allowing for its isolation and identification.

Fluorescent Probes: Attaching a fluorescent tag to the piperocaine molecule would enable researchers to visualize its distribution within cells and tissues and to directly observe its binding to target proteins using advanced microscopy techniques.

Photoaffinity Probes: These probes are chemically inert until activated by light, at which point they bind covalently to their target. This provides precise temporal and spatial control over the labeling process.

These derivatized chemical probes would be instrumental in validating the engagement of piperocaine with its established sodium channel targets and, more importantly, in unequivocally identifying the novel molecular targets discussed previously nih.govpageplace.de. Such tools are critical for moving beyond correlational studies to establish a definitive, mechanistic understanding of piperocaine's complete biological activity.

Q & A

What analytical techniques are recommended for determining the purity of piperocaine hydrochloride in experimental settings?

Basic Research Question

To assess purity, researchers should employ high-performance liquid chromatography (HPLC) with UV detection, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For HPLC, use a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) at a flow rate of 1.0 mL/min, monitoring at 254 nm. NMR (¹H and ¹³C) confirms structural integrity by comparing peaks to reference spectra. MS validates molecular weight and fragmentation patterns. Ensure calibration with certified reference standards and validate methods per ICH guidelines for precision, accuracy, and linearity .

How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies of this compound?

Advanced Research Question

Systematic reviews and meta-analyses should be conducted to identify confounding variables (e.g., bioavailability, metabolic pathways). Apply the PICOT framework:

- P opulation: Animal models or cell lines used.

- I ntervention: Dosage and administration routes.

- C omparison: Control groups or alternative anesthetics.

- O utcome: Efficacy metrics (e.g., nerve blockade duration).

- T ime: Observation periods.

Statistical heterogeneity should be analyzed using Cochran’s Q test and I² statistics. Adjust for biases via sensitivity analysis and subgroup stratification (e.g., species-specific metabolism) .

What safety protocols should be implemented when handling this compound in laboratory settings?

Basic Research Question

Adopt OSHA-compliant practices:

- Use fume hoods for weighing and synthesis to minimize inhalation.

- Wear nitrile gloves, lab coats, and safety goggles.

- Store in airtight containers at 2–8°C, away from light.

- For spills, neutralize with 10% sodium bicarbonate and absorb with inert material (e.g., vermiculite).

- Emergency eye exposure protocols: Flush with water for 15 minutes and seek medical evaluation. Document all incidents per laboratory safety logs .

What methodological approaches are optimal for studying the long-term stability of this compound under varying storage conditions?

Advanced Research Question

Design accelerated stability studies per ICH Q1A guidelines:

- Expose samples to 40°C/75% relative humidity (RH) for 6 months.

- Analyze degradation products via HPLC-MS every 30 days.

- Compare to controls stored at 25°C/60% RH.

Use Arrhenius kinetics to predict shelf life. For photostability, follow ICH Q1B by exposing samples to 1.2 million lux-hours of visible light and 200 W·h/m² of UV. Monitor changes in potency and impurity profiles .

How should researchers design experiments to assess the local anesthetic efficacy of this compound compared to established analogs?

Basic Research Question

Implement a randomized controlled trial (RCT) in rodent models:

- P opulation: Sprague-Dawley rats (n=30/group).

- I ntervention: Subcutaneous injection of 2% this compound.

- C omparison: Lidocaine (2%) and saline controls.

- O utcome: Latency to pain response (e.g., tail-flick test).

- T ime: Measurements at 0, 15, 30, 60, and 120 minutes post-injection.

Use ANOVA with post-hoc Tukey tests to compare efficacy and duration .

What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Advanced Research Question

Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/LC₅₀ values. For neurotoxicity assays (e.g., SH-SY5Y cell viability), use the Hill equation:

Validate model fit via Akaike Information Criterion (AIC). For in vivo data, employ mixed-effects models to account for inter-subject variability and repeated measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.